
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a bromobutoxy group, a methoxy group, and two isopropyl groups. Its molecular formula is C18H28BrNO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- typically involves multiple steps. One common method includes the following steps:
Preparation of 4-bromobutoxy intermediate: This involves the reaction of 4-bromobutanol with a suitable base to form the 4-bromobutoxy group.
Attachment of the 4-bromobutoxy group to the benzamide core: This step involves the reaction of the 4-bromobutoxy intermediate with a benzamide derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The bromobutoxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-dimethyl-: Similar structure but with dimethyl groups instead of isopropyl groups.
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-diethyl-: Similar structure but with diethyl groups instead of isopropyl groups.
Uniqueness
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- is unique due to the presence of the isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of the bromobutoxy and methoxy groups also contributes to its distinct properties.
Propiedades
Número CAS |
188658-57-3 |
|---|---|
Fórmula molecular |
C18H28BrNO3 |
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
4-(4-bromobutoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C18H28BrNO3/c1-13(2)20(14(3)4)18(21)15-8-9-16(17(12-15)22-5)23-11-7-6-10-19/h8-9,12-14H,6-7,10-11H2,1-5H3 |
Clave InChI |
IGAWZOMYLSSXHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
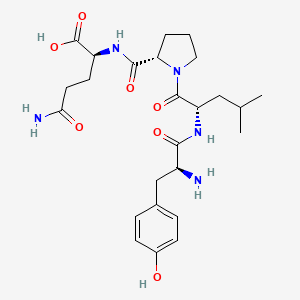
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
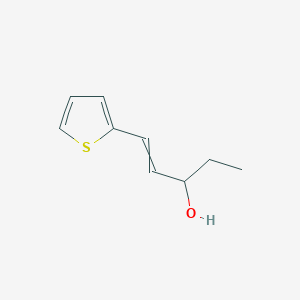
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
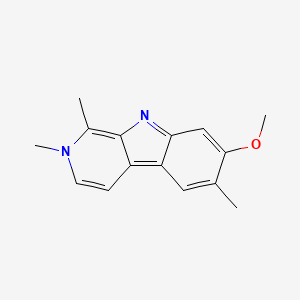
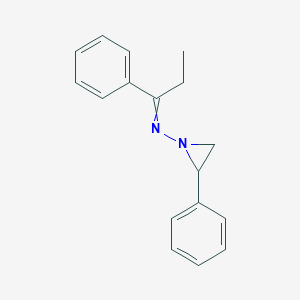

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
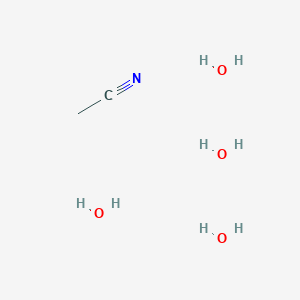
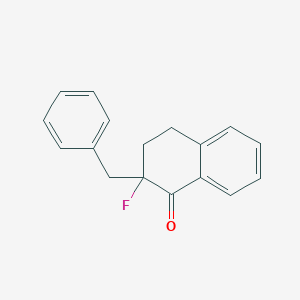
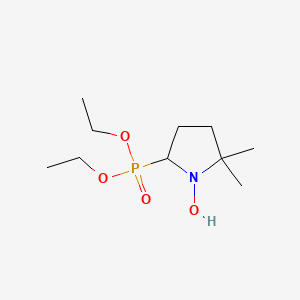
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)

